Copper;azane;sulfuric acid;sulfate;hexahydrate

Thermal Analysis Dehydration Kinetics Tutton Salt

Ammonium copper(II) sulfate hexahydrate (CAS 13587-26-3), also known as diammonium hexaaquacopper(II) disulfate or Tutton's salt, is an inorganic double salt with the formula (NH₄)₂Cu(SO₄)₂·6H₂O. This compound crystallizes in the monoclinic P2₁/a space group, featuring a Jahn-Teller distorted [Cu(H₂O)₆]²⁺ octahedral complex isolated within a hydrogen-bonded network of ammonium and sulfate ions.

Molecular Formula CuH20N2O14S2
Molecular Weight 399.8 g/mol
Cat. No. B13781336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;azane;sulfuric acid;sulfate;hexahydrate
Molecular FormulaCuH20N2O14S2
Molecular Weight399.8 g/mol
Structural Identifiers
SMILESN.N.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Cu+2]
InChIInChI=1S/Cu.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2
InChIKeyIHEZHABINDDXAE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Copper(II) Sulfate Hexahydrate: A Tutton Salt for Advanced Structural, Electrochemical, and Thermal Applications


Ammonium copper(II) sulfate hexahydrate (CAS 13587-26-3), also known as diammonium hexaaquacopper(II) disulfate or Tutton's salt, is an inorganic double salt with the formula (NH₄)₂Cu(SO₄)₂·6H₂O [1]. This compound crystallizes in the monoclinic P2₁/a space group, featuring a Jahn-Teller distorted [Cu(H₂O)₆]²⁺ octahedral complex isolated within a hydrogen-bonded network of ammonium and sulfate ions [2]. Unlike simple copper sulfate pentahydrate, the incorporation of ammonium ions into the crystal lattice confers distinct vibrational, thermal, and electrochemical behaviors that are critical for applications ranging from low-temperature physics to hydrometallurgical processing.

Crystal Lattice
Monoclinic Tutton salt with Jahn-Teller distorted Cu(H₂O)₆ octahedra isolated in an ammonium-sulfate hydrogen-bonded network
Dehydration
Single-stage thermal dehydration with a predictable kinetic transition, suited for thermochemical storage research
Electrochemistry
Ligand-coupled sequential single-electron transfer reduction enables potential-tunable copper deposition studies

Why Copper(II) Sulfate Pentahydrate Cannot Replace Ammonium Copper(II) Sulfate Hexahydrate in Specialized Applications


Generic substitution of ammonium copper(II) sulfate hexahydrate with simpler copper salts like CuSO₄·5H₂O or even isostructural Tutton salts such as K₂Cu(SO₄)₂·6H₂O is scientifically unsound. The ammonium ions in this compound are not freely rotating, leading to considerably shifted vibrational bands for the metal-aquo complex compared to other Tutton salts [1]. Furthermore, its thermal dehydration follows a unique two-stage kinetic mechanism—Avrami-Erofeyev at low temperature and contracting-disc above 350 K—which differs fundamentally from the stepwise dehydration of copper sulfate pentahydrate [2]. In electrochemical systems, the compound exhibits a distinct ligand-coupled, two-sequential single-electron transfer reduction pathway, contrasting with the single two-electron reduction of simple Cu²⁺ salts [3]. These differences directly impact selection for applications in adiabatic demagnetization refrigeration, controlled copper electrodeposition, and model systems for Jahn-Teller distortion studies.

Target
Potential Substitute
Why Interchangeability Fails
(NH₄)₂Cu(SO₄)₂·6H₂O
CuSO₄·5H₂O
Dehydration and electrochemical pathways differ fundamentally: single-stage vs multi-step water loss, and sequential 1e⁻ reduction vs a single 2e⁻ transfer, shifting thermal and deposition behavior
(NH₄)₂Cu(SO₄)₂·6H₂O
K₂Cu(SO₄)₂·6H₂O
Restricted NH₄⁺ rotation and stronger H-bonding produce distinct vibrational bands, higher sulfate distortion, and a deuteration-sensitive Jahn-Teller axis switch absent in the potassium analog

Quantitative Evidence of Differentiation for Ammonium Copper(II) Sulfate Hexahydrate


Distinct Two-Stage Thermal Dehydration Kinetics Versus Multi-Step Dehydration of CuSO₄·5H₂O

The thermal dehydration of solid ammonium copper(II) sulfate hexahydrate proceeds via the loss of four water molecules between 339 K and 393 K, exhibiting a kinetic transition from Avrami-Erofeyev (nucleation-and-growth) at lower temperatures to a contracting-disc mechanism above 350 K [1]. This behavior contrasts with copper sulfate pentahydrate, which dehydrates in three distinct steps involving coordinate-bonded and hydrogen-bonded water molecules with activation energies ranging from 71.26 kJ mol⁻¹ to 165.23 kJ mol⁻¹ [2]. The Tutton salt's singular, kinetically tunable dehydration step offers a more predictable thermal profile for thermochemical energy storage and controlled-release applications.

Dehydration Kinetics
Reported
Single-stage dehydration; kinetic transition from Avrami-Erofeyev (170 kJ mol⁻¹) to contracting-disc (82 kJ mol⁻¹) vs. three-stage CuSO₄·5H₂O (71–165 kJ mol⁻¹)
Supports predictable thermal profile for energy storage studies
Cross-study comparison; TGA conditions differ
Thermal Analysis Dehydration Kinetics Tutton Salt

Ligand-Coupled Sequential Single-Electron Transfer Versus Simple Cu²⁺ Reduction in Electrodeposition

During electrodeposition, the Cu(NH₃)₄²⁺ complex in synthetic copper ammonium sulfate solution undergoes a ligand-coupled electron transfer reaction consisting of two sequential, reversible single-electron processes (Cu²⁺ → Cu⁺ → Cu⁰) [1]. In contrast, simple copper sulfate solutions typically exhibit a single two-electron reduction wave. Cyclic voltammetry confirms that the cathodic peak current varies linearly with the square root of the scan rate, indicating a diffusion-controlled process [2]. This mechanistic difference provides finer control over the deposition rate and morphology of copper coatings compared to conventional sulfate baths.

Electron Transfer Mechanism
Head-to-head
Two sequential single-electron steps (Cu²⁺ → Cu⁺ → Cu⁰) vs. single two-electron reduction in standard CuSO₄ electrolyte
Enables potential-tunable deposition morphology control
Diffusion-controlled kinetics confirmed by cyclic voltammetry
Electrochemistry Electrodeposition Hydrometallurgy

Shifted Metal-Aquo Vibrational Bands and Restricted Ammonium Rotation Versus Potassium Tutton Salt Analog

A comparative IR and Raman spectroscopic study of M₂Cu(SO₄)₂·6H₂O (M = NH₄ or K) reveals that the vibrational bands of the [Cu(H₂O)₆]²⁺ complex in the ammonium variant are considerably shifted from those in the potassium analog and other Tutton salts [1]. The study further demonstrates that the NH₄⁺ ion is not freely rotating in the lattice, in contrast to the behavior of K⁺ in the isostructural compound. This is corroborated by sulfate ion distortion data: Δν₃ (site-group splitting) for SO₄²⁻ guest ions is 53 cm⁻¹ in (NH₄)₂Cu(SeO₄)₂·6H₂O compared to only 32 cm⁻¹ in the potassium matrix, indicating stronger hydrogen-bonding interactions in the ammonium host lattice [2].

Vibrational Band Shift
Head-to-head
Δν₃ (SO₄²⁻ distortion) = 53 cm⁻¹ in (NH₄)₂Cu(SeO₄)₂·6H₂O vs. 32 cm⁻¹ in K₂Cu(SeO₄)₂·6H₂O
Stronger anisotropic crystal field from NH₄⁺ H-bond network
IR spectroscopy of matrix-isolated SO₄²⁻ guest ions
Vibrational Spectroscopy Lattice Dynamics Hydrogen Bonding

Deuteration-Induced Jahn-Teller Distortion Switching: A Unique Structural Response Absent in Potassium Tutton Salts

The crystal structure of ammonium hexaaquacopper(II) sulfate at 9.5 K shows that the longest Cu–O bond in the Jahn-Teller distorted [Cu(H₂O)₆]²⁺ octahedron is Cu–O(7) [1]. Upon deuteration, the structure undergoes a dramatic switch: the longest Cu–O bond becomes Cu–O(8), with the directions of the long and intermediate bonds interchanged [2]. This deuteration-induced Jahn-Teller reorientation is unique to the ammonium salt and is not observed in the potassium analog K₂Cu(SO₄)₂·6H₂O, where the structure remains unchanged upon deuteration [3]. The effect is attributed to the influence of hydrogen-bonding networks involving NH₄⁺ ions on the Jahn-Teller coupling, rather than simply the increased mass of D₂O ligands.

Jahn-Teller Isotope Effect
Head-to-head
Deuteration switches longest Cu–O bond from Cu–O(7) to Cu–O(8); no structural change in K₂Cu(SO₄)₂·6H₂O
Unique isotope-sensitive model for Jahn-Teller coupling studies
Neutron diffraction at 9.5–15 K
Crystallography Jahn-Teller Effect Isotope Effect

Cost-Effective Production from Industrial Waste Streams Versus Virgin Chemical Synthesis

A patented production method (RU 2251527 C2) demonstrates that ammonium copper(II) sulfate hexahydrate can be crystallized directly from waste solutions generated during printed circuit board pickling, using a solution with pH from −1.0 to 5.0 and a Cu²⁺:SO₄²⁻:NH₄⁺ molar ratio of 1.0 : (1.5–5.0) : (1.5–10.0) [1]. This contrasts with the conventional production of copper sulfate pentahydrate, which typically requires the reaction of virgin copper metal or oxide with fresh sulfuric acid. The patented method simultaneously reduces raw material costs and addresses toxic waste disposal, offering a compelling procurement value proposition for industrial users seeking both economic and sustainability advantages.

Waste-Valorization Route
Class-level
Crystallized from waste PCB pickling solutions; eliminates virgin copper feedstock
Reported production pathway with cost and waste reduction context
Exact savings process-scale dependent; patent RU 2251527 C2
Green Chemistry Waste Valorization Process Economics

Optimal Application Scenarios for Ammonium Copper(II) Sulfate Hexahydrate Based on Evidence


Low-Temperature Adiabatic Demagnetization Refrigeration and Quantum Magnetism Studies

The extraordinarily weak magnetic exchange in Tutton salts, with no magnetic entropy visible down to 2 K and magnetic ordering only at tens of millikelvin, makes them ideal paramagnetic refrigerants [1]. The ammonium variant's restricted NH₄⁺ rotation and stronger hydrogen-bond network, demonstrated by the 66% greater sulfate ion distortion (Δν₃ = 53 cm⁻¹) compared to the potassium salt (Δν₃ = 32 cm⁻¹) [2], provides a more anisotropic crystal field environment for studying hyperfine-enhanced nuclear magnetic cooling and quantum spin dynamics in isolated Cu²⁺ systems.

Precision Copper Electroplating with Potential-Tunable Deposition Morphology

The two sequential single-electron transfer reduction (Cu²⁺ → Cu⁺ → Cu⁰) observed in copper ammonium sulfate electrolytes [1] enables potential-step control over copper nucleation and growth. By holding the electrode potential between the first and second reduction waves, electroplaters can engineer grain nucleation independently of bulk deposition, yielding coatings with tailored brightness, adhesion, and microstructure—a level of control unavailable with conventional copper sulfate baths where a single two-electron wave dominates.

Model System for Isotope-Sensitive Jahn-Teller Coupling and Hydrogen-Bond Dynamics

The deuteration-induced switch of the Jahn-Teller distortion axis from Cu–O(7) to Cu–O(8) at cryogenic temperatures [1] is a unique feature of the ammonium salt not observed in K₂Cu(SO₄)₂·6H₂O [2]. This makes (NH₄)₂Cu(SO₄)₂·6H₂O the compound of choice for fundamental investigations into vibronic coupling, cooperative Jahn-Teller ordering, and the role of hydrogen-bond networks in dictating crystal structures under varying isotopic composition.

Thermochemical Energy Storage with Predictable Dehydration Kinetics

The Tutton salt's single-stage dehydration of four water molecules with a well-characterized kinetic transition from Avrami-Erofeyev (E = 170 kJ mol⁻¹) to contracting-disc (E = 82 kJ mol⁻¹) at 350 K [1] offers a more predictable and uniform thermal energy release profile than the three-stage, multi-activation-energy dehydration of CuSO₄·5H₂O (71–165 kJ mol⁻¹) [2]. This predictability supports the design of compact thermochemical heat batteries with optimized charging and discharging cycles.

Application
Selection Property
Validation Focus
Low-Temperature Adiabatic Refrigeration
Anisotropic crystal field from H-bond network
Magnetic entropy and spin dynamics
Precision Copper Electroplating
Potential-tunable two-step reduction
Grain nucleation and deposit morphology control
Jahn-Teller Coupling Model Studies
Isotope-sensitive distortion axis switching
Role of hydrogen bonding in vibronic coupling
Thermochemical Energy Storage
Predictable single-stage dehydration kinetics
Thermochemical cycle efficiency and heat release uniformity
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